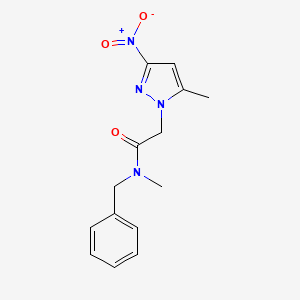![molecular formula C29H22N2 B11694490 4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine](/img/structure/B11694490.png)
4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and two naphthalen-2-ylmethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine typically involves the condensation of 4-methylbenzene-1,3-diamine with naphthaldehyde derivatives. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, but with optimized conditions for higher yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, 4-methyl-: A related compound with similar structural features but lacking the naphthalen-2-ylmethylidene groups.
o-Phenylenediamine: An isomeric compound with different substitution patterns on the benzene ring.
Uniqueness
4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine is unique due to the presence of both naphthalen-2-ylmethylidene groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications in coordination chemistry and materials science.
Properties
Molecular Formula |
C29H22N2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-methyl-3-(naphthalen-2-ylmethylideneamino)phenyl]-1-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C29H22N2/c1-21-10-15-28(30-19-22-11-13-24-6-2-4-8-26(24)16-22)18-29(21)31-20-23-12-14-25-7-3-5-9-27(25)17-23/h2-20H,1H3 |
InChI Key |
BXEIIIKWUSWTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2)N=CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B11694407.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694414.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)


![4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11694426.png)
![2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11694430.png)
![(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11694433.png)
![methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate](/img/structure/B11694446.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-N'-(2-nitrophenyl)ethane-1,2-diamine](/img/structure/B11694447.png)

![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694453.png)
![6-Oxo-4-[4-(propan-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11694454.png)
![(5E)-3-Phenyl-2-sulfanylidene-5-{2-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}-1,3-thiazolidin-4-one](/img/structure/B11694456.png)
